molecular formula C57H102O6 B12926216 (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate

(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate

Cat. No.: B12926216
M. Wt: 883.4 g/mol
InChI Key: XEOFILXSSITART-MCSSEQPZSA-N
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Description

(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is a complex lipid molecule It is characterized by its long-chain polyunsaturated fatty acid structure, which includes stearoyloxy and tetradecanoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate typically involves esterification reactions. The process begins with the preparation of the polyunsaturated fatty acid backbone, followed by the attachment of stearoyloxy and tetradecanoyloxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

    Reduction: Reduction reactions can modify the double bonds in the polyunsaturated fatty acid chain.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated fatty acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is used as a model compound to study lipid behavior and interactions. Its complex structure makes it suitable for investigating esterification and hydrolysis reactions.

Biology

In biological research, this compound is studied for its role in cell membrane structure and function. Its polyunsaturated fatty acid chains are important for maintaining membrane fluidity and integrity.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anti-cancer properties. Its ability to modulate lipid signaling pathways makes it a candidate for therapeutic development.

Industry

Industrially, this compound is used in the formulation of specialized lubricants and surfactants. Its unique chemical properties make it valuable in applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate involves its interaction with lipid membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also interacts with specific enzymes and receptors involved in lipid metabolism and signaling, modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (7Z,10Z,13Z,16Z)-(S)-2-(Oleoyloxy)-3-(palmitoyloxy)propyl docosa-7,10,13,16-tetraenoate
  • (7Z,10Z,13Z,16Z)-(S)-2-(Linoleoyloxy)-3-(myristoyloxy)propyl docosa-7,10,13,16-tetraenoate

Uniqueness

(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is unique due to its specific combination of stearoyloxy and tetradecanoyloxy groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with lipid membranes, which are not observed in similar compounds.

Properties

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[(2S)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-24-26-27-28-29-31-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-30-25-23-20-17-14-11-8-5-2/h16,19,24,26,28-29,32,35,54H,4-15,17-18,20-23,25,27,30-31,33-34,36-53H2,1-3H3/b19-16-,26-24-,29-28-,35-32-/t54-/m0/s1

InChI Key

XEOFILXSSITART-MCSSEQPZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

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